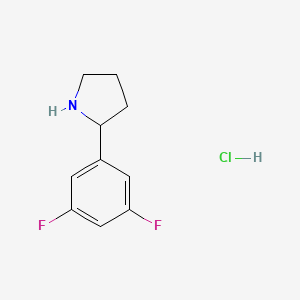![molecular formula C15H22N2O B2779241 7-[(Dimethylamino)methyl]-2,2,4-trimethyl-1,2-dihydroquinolin-6-ol CAS No. 300690-44-2](/img/structure/B2779241.png)
7-[(Dimethylamino)methyl]-2,2,4-trimethyl-1,2-dihydroquinolin-6-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a chemical substance with the molecular formula C15H22N2O . It is used for pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of this compound consists of 15 carbon atoms, 22 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom . Further analysis would require more specific data or computational chemistry methods.Physical And Chemical Properties Analysis
The average mass of this compound is 246.348 Da and the monoisotopic mass is 246.173218 Da . More detailed physical and chemical properties would require experimental determination or predictive modeling.科学的研究の応用
Antioxidant Applications
Research on similar compounds, such as ethoxyquin and its analogs, has demonstrated significant antioxidant properties. Ethoxyquin, for example, is used for the protection of polyunsaturated fatty acids in fish meal against oxidation, preventing spontaneous combustion. Analogues of ethoxyquin, including those with modifications to the quinoline structure, have been explored for their antioxidant efficacy, revealing potential applications in food preservation and stability enhancement. The compound , with its structural resemblance to ethoxyquin analogs, may possess similar antioxidant properties, potentially useful in food science and preservation technologies (A. J. de Koning, 2002).
Neuropharmacological Research
Isoquinoline derivatives, closely related to the compound of interest, have been extensively studied for their neuropharmacological properties. These studies have explored the therapeutic potential of isoquinoline compounds in neurodegenerative disorders, such as Parkinson's disease, and their roles as anticancer antibiotics. The pharmacological interest in isoquinoline derivatives underscores the potential research applications of "7-[(Dimethylamino)methyl]-2,2,4-trimethyl-1,2-dihydroquinolin-6-ol" in developing treatments for neurodegenerative diseases and as a component in anticancer research (I. Singh & P. Shah, 2017).
Organic Optoelectronics
Compounds based on the quinoline structure, such as BODIPY-based materials, have been identified for their applications in organic optoelectronics, including organic light-emitting diodes (OLEDs). These materials are investigated for their potential as 'metal-free' infrared emitters, highlighting the relevance of quinoline derivatives in the development of new conjugated systems for optoelectronic devices. The structural features of "7-[(Dimethylamino)methyl]-2,2,4-trimethyl-1,2-dihydroquinolin-6-ol" suggest possible applications in the synthesis and design of OLED materials (B. Squeo & M. Pasini, 2020).
Amyloid Imaging in Alzheimer's Disease
Research on compounds with dimethylamino functional groups, similar to the compound , has contributed to the development of amyloid imaging ligands in Alzheimer's disease research. These ligands, such as [18F] 1,1-dicyano-2-[6-(dimethylamino)-2-naphthalenyl] propene, have been used to measure amyloid in vivo in the brains of Alzheimer's patients, offering insights into the pathophysiological mechanisms of the disease and facilitating early detection and evaluation of anti-amyloid therapies (A. Nordberg, 2007).
将来の方向性
特性
IUPAC Name |
7-[(dimethylamino)methyl]-2,2,4-trimethyl-1H-quinolin-6-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O/c1-10-8-15(2,3)16-13-6-11(9-17(4)5)14(18)7-12(10)13/h6-8,16,18H,9H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHMUJCRASAIBQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(NC2=C1C=C(C(=C2)CN(C)C)O)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-[(Dimethylamino)methyl]-2,2,4-trimethyl-1,2-dihydroquinolin-6-ol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


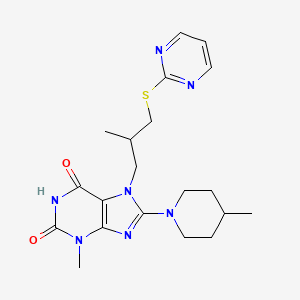

![5-((2-Fluorophenyl)(4-phenylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2779166.png)
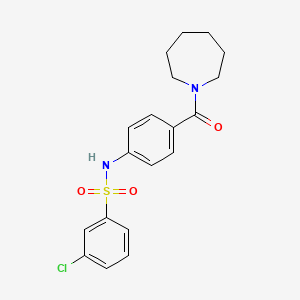
![[(4-Oxo-3,4-dihydrospiro[chromene-2,1'-cyclohexan]-6-yl)oxy]acetic acid](/img/structure/B2779168.png)
![N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-1-benzothiophene-2-carboxamide](/img/structure/B2779169.png)
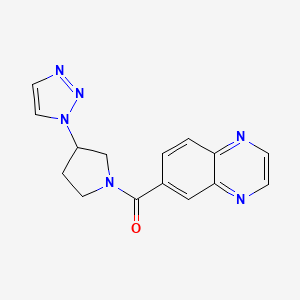
![N-(3-carbamoyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2779171.png)
![N-{3-[1-(ethanesulfonyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2779176.png)
![2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2779178.png)
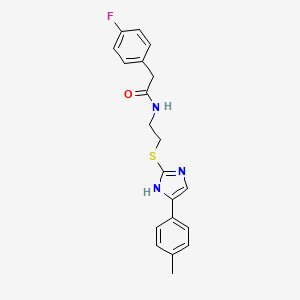
![2-[(1,5-diphenyl-1H-imidazol-2-yl)sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2779180.png)
